![molecular formula C28H24O10 B13013024 3-[7-(2-carboxyethyl)-3,6-dihydroxy-3'-oxospiro[10H-anthracene-9,1'-2-benzofuran]-2-yl]propanoic acid;deuterioformic acid](/img/structure/B13013024.png)
3-[7-(2-carboxyethyl)-3,6-dihydroxy-3'-oxospiro[10H-anthracene-9,1'-2-benzofuran]-2-yl]propanoic acid;deuterioformic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[7-(2-carboxyethyl)-3,6-dihydroxy-3’-oxospiro[10H-anthracene-9,1’-2-benzofuran]-2-yl]propanoic acid;deuterioformic acid is a complex organic compound with a unique spiro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(2-carboxyethyl)-3,6-dihydroxy-3’-oxospiro[10H-anthracene-9,1’-2-benzofuran]-2-yl]propanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the anthracene and benzofuran intermediates, followed by their coupling under specific conditions to form the spiro compound. Common reagents used in these reactions include strong acids, bases, and oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-[7-(2-carboxyethyl)-3,6-dihydroxy-3’-oxospiro[10H-anthracene-9,1’-2-benzofuran]-2-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols .
Applications De Recherche Scientifique
3-[7-(2-carboxyethyl)-3,6-dihydroxy-3’-oxospiro[10H-anthracene-9,1’-2-benzofuran]-2-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 3-[7-(2-carboxyethyl)-3,6-dihydroxy-3’-oxospiro[10H-anthracene-9,1’-2-benzofuran]-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-carboxyethyl)-7-chloro-1H-indole-2,4-dicarboxylic acid: Similar in structure but contains an indole moiety instead of anthracene.
3,3’-(anthracene-9,10-diyl)dipropanoic acid: Shares the anthracene core but lacks the spiro structure.
Uniqueness
3-[7-(2-carboxyethyl)-3,6-dihydroxy-3’-oxospiro[10H-anthracene-9,1’-2-benzofuran]-2-yl]propanoic acid is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C28H24O10 |
|---|---|
Poids moléculaire |
521.5 g/mol |
Nom IUPAC |
3-[7-(2-carboxyethyl)-3,6-dihydroxy-3'-oxospiro[10H-anthracene-9,1'-2-benzofuran]-2-yl]propanoic acid;deuterioformic acid |
InChI |
InChI=1S/C27H22O8.CH2O2/c28-22-12-16-9-17-13-23(29)15(6-8-25(32)33)11-21(17)27(20(16)10-14(22)5-7-24(30)31)19-4-2-1-3-18(19)26(34)35-27;2-1-3/h1-4,10-13,28-29H,5-9H2,(H,30,31)(H,32,33);1H,(H,2,3)/i;1D |
Clé InChI |
SBDPBKUJVXZELX-DIYDOPDJSA-N |
SMILES isomérique |
[2H]C(=O)O.C1C2=CC(=C(C=C2C3(C4=CC=CC=C4C(=O)O3)C5=CC(=C(C=C51)O)CCC(=O)O)CCC(=O)O)O |
SMILES canonique |
C1C2=CC(=C(C=C2C3(C4=CC=CC=C4C(=O)O3)C5=CC(=C(C=C51)O)CCC(=O)O)CCC(=O)O)O.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13012950.png)
![tert-Butyl 4-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13012959.png)
![(1S,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13012971.png)
![t-Butyl 3-[1-(methoxycarbonyl)ethyl]azetidine-1-carboxylate](/img/structure/B13012977.png)
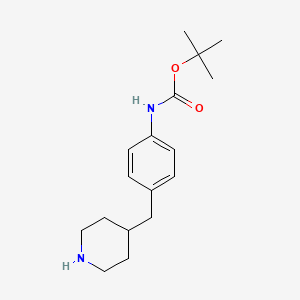
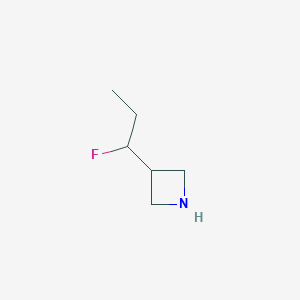

![2-Isopropyloxazolo[5,4-c]pyridine](/img/structure/B13012993.png)
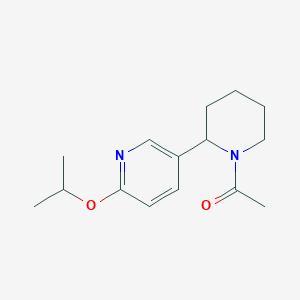

![Tert-butyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13013008.png)
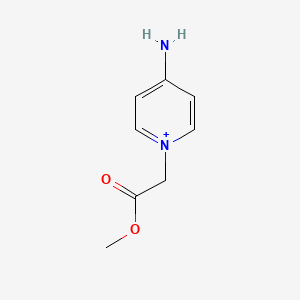
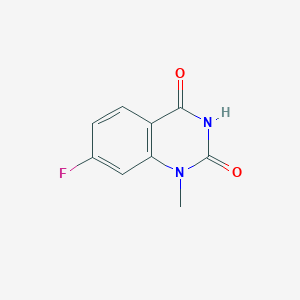
![1-{8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B13013037.png)
